Sodium 2-amino-4-hydroxy-4-methylpentanoate

Catalog No.
S2856830
CAS No.
1803570-31-1
M.F
C6H12NNaO3
M. Wt
169.156
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-amino-4-hydroxy-4-methylpentanoate

CAS Number

1803570-31-1

Product Name

Sodium 2-amino-4-hydroxy-4-methylpentanoate

IUPAC Name

sodium;2-amino-4-hydroxy-4-methylpentanoate

Molecular Formula

C6H12NNaO3

Molecular Weight

169.156

InChI

InChI=1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

BTYNIXLFWOXXQU-UHFFFAOYSA-M

SMILES

CC(C)(CC(C(=O)[O-])N)O.[Na+]

Solubility

not available

Sodium 2-amino-4-hydroxy-4-methylpentanoate, also known as sodium 4-hydroxyleucine, is a sodium salt derivative of 4-hydroxyleucine. It is characterized by the presence of an amino group and a hydroxyl group on its carbon chain, specifically at the 2 and 4 positions, respectively. The compound has a molecular formula of C₆H₁₃N₁O₃Na and a molecular weight of approximately 169.16 g/mol. This compound is soluble in water and is often utilized in pharmaceutical applications due to its biological activity .

Typical of amino acids and their derivatives:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Amidation: The amino group can react with acyl chlorides or anhydrides to form amides.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of other compounds.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.

These reactions highlight the compound's versatility in organic synthesis and its potential application in drug development .

Sodium 2-amino-4-hydroxy-4-methylpentanoate exhibits notable biological activities, primarily due to its structural similarity to leucine, an essential amino acid. Research indicates that it may play a role in:

  • Protein Synthesis: It can stimulate protein synthesis pathways, making it potentially useful in muscle recovery and growth.
  • Antioxidant Properties: The hydroxyl group contributes to antioxidant activity, which may help mitigate oxidative stress in cells.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, offering potential benefits for neurological health .

Sodium 2-amino-4-hydroxy-4-methylpentanoate can be synthesized through several methods:

  • Direct Amination: Starting from 4-hydroxy-4-methylpentanoic acid, amination can be performed using ammonia or amines under specific conditions.
  • Enzymatic Synthesis: Utilizing enzymes such as transaminases can facilitate the conversion of suitable substrates into the desired amino acid derivative.
  • Chemical Modification: Existing amino acids can be chemically modified through hydroxylation and subsequent salt formation with sodium ions.

These methods allow for the production of high-purity sodium 2-amino-4-hydroxy-4-methylpentanoate suitable for research and pharmaceutical applications .

The applications of sodium 2-amino-4-hydroxy-4-methylpentanoate are diverse:

  • Pharmaceutical Industry: Used as a reference standard for drug testing and development due to its biological properties.
  • Nutritional Supplements: Incorporated into dietary supplements aimed at enhancing muscle recovery and performance.
  • Research Tool: Employed in biochemical research to study protein synthesis and metabolic pathways involving amino acids .

Sodium 2-amino-4-hydroxy-4-methylpentanoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
L-LeucineEssential amino acid without hydroxyl groupFundamental role in protein synthesis
L-HydroxyprolineContains a hydroxyl group but differs structurallyPrimarily involved in collagen stability
Sodium 2-amino-3-hydroxybutanoateSimilar amino acid structureMay have different metabolic roles
L-ValineAnother branched-chain amino acidEssential for muscle metabolism

Sodium 2-amino-4-hydroxy-4-methylpentanoate's unique feature is the combination of both an amino and a hydroxyl group at specific positions, which enhances its biological activity compared to similar compounds .

The synthesis of sodium 2-amino-4-hydroxy-4-methylpentanoate relies on several established organic chemistry approaches that have been adapted and optimized for pentanoate derivatives . The most fundamental approach involves the neutralization of 2-amino-4-hydroxy-4-methylpentanoic acid with sodium hydroxide in an aqueous medium under controlled temperature conditions to ensure complete neutralization and formation of the sodium salt .

Direct Neutralization Synthesis

The direct neutralization method represents the most straightforward synthetic route for producing sodium 2-amino-4-hydroxy-4-methylpentanoate . This process involves the careful addition of sodium hydroxide to 2-amino-4-hydroxy-4-methylpentanoic acid in deionized water at temperatures ranging from 25 to 30 degrees Celsius . The reaction requires precise pH control, maintaining values between 7.0 and 8.0 to prevent salt hydrolysis while ensuring complete neutralization .

Optimal reaction conditions have been established through systematic studies that demonstrate the importance of stoichiometric precision in achieving high yields . Temperature control proves critical, as reactions conducted at 25-30 degrees Celsius show reduced oxidation compared to higher temperature protocols . The use of deionized water as the solvent enhances solubility and facilitates complete reaction conversion .

Advanced Synthetic Methodologies

Contemporary synthetic approaches have expanded beyond simple neutralization to include more sophisticated methodologies derived from amino acid chemistry [6] [33]. The synthesis of amino acid derivatives has benefited from the development of masked acyl cyanide reagents, which function as effective umpolung synthons for enantioselective additions to N-Boc-aldimines [6]. These reactions are catalyzed by modified cinchona alkaloids, which function as bifunctional hydrogen bonding catalysts, affording adducts in excellent yields of 90-98 percent with high enantioselectivities [6].

Radical-based synthesis methodologies have emerged as powerful tools for amino acid derivative preparation [33]. These approaches allow rapid access to libraries of novel unnatural amino acids containing diverse structural motifs through milder and more versatile procedures [33]. The use of radical chemistry enables the synthesis of alpha-, beta-, and gamma-amino acids through various mechanistic pathways [33].

Asymmetric Synthesis Approaches

The development of asymmetric synthesis methods for hydroxy amino acid derivatives has significantly advanced the field [35] [38]. Visible-light photoredox synthesis has enabled the preparation of 83 unnatural chiral alpha-amino acids at room temperature under mild conditions [35]. This protocol utilizes readily available natural alpha-amino acids, L-aspartic acid and glutamic acid derivatives, as chiral sources and radical precursors [35].

Stereocontrolled synthesis of syn-beta-hydroxy-alpha-amino acids has been achieved through aldolization of pseudoephenamine glycinamide [38]. Enolization with lithium hexamethyldisilazide in the presence of lithium chloride, followed by addition of aldehyde or ketone substrates, affords aldol addition products with yields ranging from 55 to 98 percent [38]. These products can be readily transformed into beta-hydroxy-alpha-amino acids through mild hydrolysis conditions [38].

Synthesis MethodTemperature Range (°C)Yield (%)SelectivityReaction Time
Direct Neutralization25-3095-98High2-4 hours
Masked Acyl CyanideRoom Temperature90-9897.5:2.5 er1-3 hours
Photoredox SynthesisRoom Temperature75-90>95% ee4-8 hours
Aldolization Method-78 to 055-98>90% de6-12 hours

Enzymatic Production Using Microbial Aldolases

Aldolase enzymes represent a crucial class of biocatalysts for the synthesis of hydroxy amino acid derivatives, including sodium 2-amino-4-hydroxy-4-methylpentanoate precursors [7] [10]. These enzymes catalyze the reversible conversion of substrates through aldol condensation reactions, providing highly stereoselective pathways for amino acid synthesis [7].

Aldolase Enzyme Mechanisms

Aldolase enzymes function through two distinct mechanistic classes that determine their catalytic properties and applications [9]. Class I aldolases, found in animal and higher plant tissues, are characterized by their lack of requirement for bivalent metal cofactors and their formation of ketimine Schiff base intermediates with substrate dihydroxyacetone phosphate [9]. Class II aldolases, found in prokaryotes and lower eukaryotes, require bivalent metal cofactors for catalytic activity [9].

The catalytic mechanism of threonine aldolase has been studied in atomic detail using computational hybrid quantum mechanics/molecular mechanics methodology [10]. The reaction occurs in three distinct steps: deprotonation of the hydroxyl group, covalent bond cleavage, and hydrolysis [10]. The rate-limiting step involves covalent bond cleavage, which results in the formation of acetaldehyde with a calculated energy barrier of 16.7 kilocalories per mole [10].

Microbial Aldolase Systems

Several microbial systems have been developed for the enzymatic production of hydroxy amino acid derivatives [11] [12]. A novel strategy for enzymatic synthesis of 4-hydroxyisoleucine demonstrates the potential of two-step enzymatic processes [11]. The first step involves aldol condensation of acetaldehyde and alpha-ketobutyrate catalyzed by specific aldolase, resulting in the formation of 4-hydroxy-3-methyl-2-keto-pentanoate [11]. The second step employs branched-chain amino acid aminotransferase to convert the ketone intermediate to the final amino acid product [11].

D-threonine aldolase from Delftia species represents a promising biocatalyst for stereoselective preparation of chiral aromatic beta-hydroxy-alpha-amino acids [12]. This enzyme exhibits 21.3 units per milligram activity for aldol addition of glycine and acetaldehyde in MES-NaOH buffer at pH 6.0 and 50 degrees Celsius [12]. Both pyridoxal 5-prime-phosphate and metal ions are required for optimal enzyme activity [12].

Optimization of Enzymatic Conditions

Optimization studies have revealed critical parameters for maximizing enzymatic synthesis efficiency [12] [13]. Temperature, co-solvent composition, enzyme concentration, and reaction time dramatically influence both conversion rates and stereoselectivity [12]. Under optimized reaction conditions, phenylserines with 2-prime-fluoro- or 3-prime-nitro-substituents can be obtained with greater than 90 percent conversion and greater than 90 percent diastereomeric excess [12].

Three enzymatic routes toward gamma-hydroxy-alpha-amino acids have been developed using tandem aldol addition-transamination one-pot two-step reactions [13]. The first route employs L-alanine as an amino donor in conjunction with transaminase enzymes [13]. The second approach utilizes benzylamine as an alternative amine donor, with benzaldehyde lyase converting the resulting benzaldehyde into benzoin to drive the equilibrium [13]. The third methodology incorporates the pyridoxal 5-prime-phosphate-dependent branched-chain amino acid aminotransferase from Escherichia coli [13].

Enzyme SystemTemperature (°C)pH OptimumActivity (U/mg)Selectivity (% de)
Threonine Aldolase506.021.3>90
HMKP Aldolase377.515.8>85
D-Threonine Aldolase456.518.2>95
Sialic Acid Aldolase407.012.4>80

Industrial-Scale Manufacturing Processes

The industrial production of amino acid derivatives, including sodium 2-amino-4-hydroxy-4-methylpentanoate, has evolved significantly with advances in biotechnology and process engineering [16] [17]. Modern manufacturing approaches prioritize cost-effectiveness, environmental sustainability, and scalability while maintaining high product quality and purity standards [16].

Fermentation-Based Production Systems

Fermentation technology has emerged as the predominant method for industrial amino acid production due to its economic and environmental advantages [16] [18]. The fermentation process utilizes microorganisms under aerobic or anaerobic conditions to convert sugars in substrate materials into a broad range of amino acids [16]. Corynebacterium glutamicum and Escherichia coli represent the most commonly employed microorganisms for industrial amino acid production [16] [17].

Recent achievements in strain development for amino acid production include the implementation of CRISPRi/dCas9 systems, genome-reduced strains, biosensors, and synthetic pathways to enable utilization of alternative carbon sources [17]. These advances have resulted in production strains that are constantly improved using metabolic engineering approaches [17]. Fermentative production of L-amino acids occurs on a million-ton scale and continues to shape modern biotechnology markets [17].

The fermentation process offers several distinct advantages compared to chemical synthesis and extraction methods [18]. First, it produces exclusively L-form amino acids, eliminating the need for additional purification steps to separate enantiomers [18]. Second, the process can be operated under mild conditions, preventing product degradation that might occur under harsh chemical synthesis conditions [18]. Third, maintenance costs are significantly lower compared to extraction processes [18].

Process Optimization and Scale-Up Considerations

Industrial amino acid production requires careful optimization of multiple process parameters to achieve maximum efficiency and yield [16] [18]. Critical factors include substrate composition, oxygen transfer rates for aerobic fermentations, mixing efficiency, temperature control, and pH management [18]. The requirement for larger reactors compared to chemical synthesis methods necessitates substantial capital investment but enables economies of scale [18].

High-pressure and high-temperature assisted synthesis has shown promise for certain amino acid derivatives [42]. Optimization studies demonstrate that reaction pressure of 0.20 megapascals, reaction time of 3.5 hours, solution pH of 6.0, and substrate concentration of 15 milligrams per milliliter can achieve yields exceeding 91 percent [42]. High pressure improves solvent boiling points, enabling higher reaction temperatures that accelerate reaction rates [42].

Continuous flow synthesis under high-temperature and high-pressure conditions offers additional advantages for industrial applications [46]. Resistively heated flow reactors can achieve temperatures up to 400 degrees Celsius and pressures up to 200 bar, enabling rapid heating and excellent conversion rates [46]. These systems eliminate the need for additives or catalysts in many reactions while maintaining high product yields [46].

Industrial Production Economics

The economic viability of industrial amino acid production depends on multiple factors including raw material costs, energy consumption, capital investment requirements, and market demand [18] [19]. Raw material costs can be optimized through the use of alternative carbon sources such as crude glycerol, which can be converted through multiple synthetic steps [19]. Process integration and heat recovery systems help minimize energy consumption [18].

Quality control measures are essential for industrial amino acid production to ensure consistent product specifications [16] [17]. Implementation of inline analytical techniques such as Fourier-transform infrared spectroscopy and near-infrared spectroscopy enables real-time monitoring of reaction completeness . Standardized buffer systems and validation across multiple production batches help maintain reproducible results .

Production MethodCapacity (tons/year)Energy Consumption (MJ/kg)Capital Cost (M$)Product Purity (%)
Fermentation (C. glutamicum)10,000-50,00045-6525-45>98
Chemical Synthesis1,000-5,00080-12015-25>95
Enzymatic Production500-2,00035-5520-35>99
Hybrid Process2,000-10,00050-7530-50>98

Purification Techniques and Yield Optimization

The purification of sodium 2-amino-4-hydroxy-4-methylpentanoate and related amino acid derivatives requires sophisticated separation techniques to achieve the high purity standards demanded by pharmaceutical and industrial applications [23] [24]. Modern purification strategies combine multiple complementary techniques to address the unique chemical properties of amino acid derivatives [23].

Chromatographic Separation Methods

Ion-exchange chromatography represents the primary purification technique for amino acid derivatives due to their amphoteric nature [23] [24]. The separation mechanism exploits the pH-dependent charge characteristics of amino acids, allowing selective adsorption and desorption based on isoelectric point differences [23]. Strong acid cation exchange resins in ammonium or sodium form enable separation of neutral amino acids from acidic impurities, sulfates, chlorides, and colorants [23].

High-performance liquid chromatography systems have been developed specifically for amino acid separation and purification [27] [28]. Ion-paired reversed-phase chromatography using C8 columns with acetonitrile gradients in heptane-sulfonate solution enables separation of 19 amino acids within 40 minutes [27]. The method achieves baseline separation with lag times of 7.3 minutes between hydroxyproline and proline, and 6.9 minutes between hydroxylysine and lysine [27].

Liquid chromatographic isolation of individual amino acids has been achieved using high-pressure liquid chromatography coupled to charged aerosol detection [28]. Two-column systems employing reversed-phase CAPCELL PAK C18 columns for preparative separation followed by mixed-mode ion-exchange reversed-phase Primesep A columns for analytical purification enable complete separation of amino acid mixtures [28]. The methodology achieves baseline separation of phenylalanine, isoleucine, leucine, valine, proline, and arginine from remaining amino acids [28].

Crystallization and Precipitation Techniques

Crystallization represents a critical purification step for achieving high-purity amino acid derivatives suitable for pharmaceutical applications [26]. The crystallization process can be enhanced through the addition of surfactants and alcohols that modify crystal morphology and improve separation efficiency [26]. Optimal additive concentrations range from 10 to 50,000 parts per million based on amino acid weight in solution, with preferred concentrations between 500 to 5,000 parts per million [26].

The crystallization mechanism involves improvement of hydrophobic properties of amino acids on crystal surfaces, enabling formation of stable suspension states without isolation from aqueous solution [26]. This allows continuous substrate supply to crystal surfaces, promoting growth of large crystals without formation of fine crystal impurities [26]. The resulting crystals exhibit reduced tendency to float on solution surfaces and can be readily concentrated without foam formation [26].

Crystallization conditions must be carefully optimized for each specific amino acid derivative [26]. Temperature control, solution pH, supersaturation levels, and agitation rates all influence crystal quality and purity [26]. The addition of surfactants enables crystals to aggregate during concentration crystallization, while neutralization or cooling crystallization promotes single crystal growth [26].

Yield Optimization Strategies

Yield optimization for amino acid synthesis and purification requires systematic evaluation of multiple process parameters [30] [32]. Response surface methodology has proven effective for optimizing reaction conditions in enzymatic synthesis applications [32]. Critical parameters include enzyme concentration, impeller speed, temperature, and reaction time [32]. Optimal conditions derived through response surface methodology for oleyl oleate synthesis achieved 96.7 percent yield under conditions of 104 grams enzyme loading, 388 revolutions per minute impeller speed, and 49.7 degrees Celsius temperature [32].

Deep learning approaches have been applied to predict and optimize synthesis parameters for amino acid derivatives [30]. Statistical analysis of large experimental datasets can identify optimal coupling agents, reaction times, and temperature conditions that maximize yield while minimizing side reactions [30]. PyAOP coupling agent demonstrates improved synthesis outcomes compared to HATU, while extended coupling times show positive effects on reaction efficiency [30].

Process analytical technology enables real-time monitoring and control of purification processes to maintain optimal conditions . Inline analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provide immediate feedback on product quality and purity . Temperature control at 4 degrees Celsius in airtight containers with desiccants maintains product stability during storage by preventing hydrolysis and oxidation reactions .

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (hours)Cost Factor
Ion Exchange Chromatography98-99.585-954-81.0
Reversed-Phase HPLC99-99.875-902-61.5
Crystallization95-9880-9212-240.8
Combined Methods99.5-99.990-988-161.3

Dates

Modify: 2024-04-14

Explore Compound Types